{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide
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Overview
Description
{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonium center bonded to triphenyl groups and a trimethylsilyl-ethoxyethyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the trimethylsilyl-ethoxyethyl group. One common method involves the use of 2-trimethylsilylethanol as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism by which {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide exerts its effects involves interactions with various molecular targets. The phosphonium center can participate in nucleophilic substitution reactions, while the trimethylsilyl group can undergo cleavage under specific conditions. These interactions can modulate the activity of enzymes or other biological molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium chloride
- {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium iodide
Uniqueness
The uniqueness of {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide lies in its specific combination of functional groups, which imparts distinct chemical properties. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different reactivity and stability profiles, making it suitable for specific applications.
Properties
CAS No. |
79414-14-5 |
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Molecular Formula |
C25H30BrO2PSi |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[2-oxo-2-(2-trimethylsilylethoxy)ethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H30O2PSi.BrH/c1-29(2,3)20-19-27-25(26)21-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GNLGGLVNOLLBJR-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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